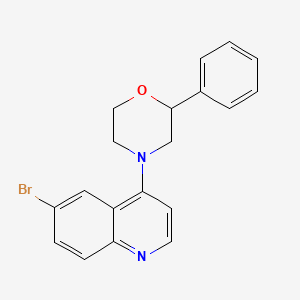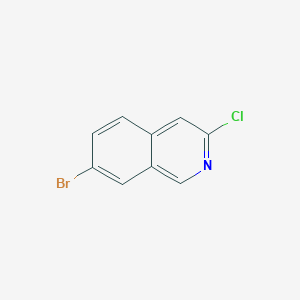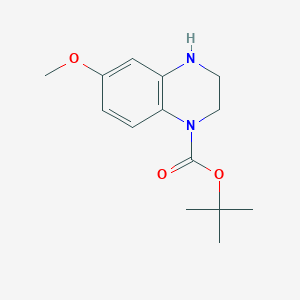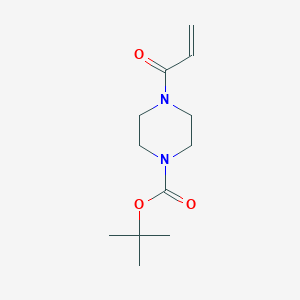
tert-Butyl 4-acryloylpiperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-acryloylpiperazine-1-carboxylate is a synthetic derivative of piperazine, characterized by the presence of a tertiary butyl group attached to the piperazine nitrogen atom. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acryloylpiperazine-1-carboxylate typically involves the reaction of piperazine-1-carboxylate tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a solvent such as dichloromethane (DCM) and a base like pyridine. The reaction mixture is maintained at a low temperature initially and then allowed to reach room temperature naturally .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-acryloylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Substitution Reactions: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Addition Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield amide derivatives, while substitution reactions with alkyl halides can produce N-alkylated piperazine derivatives .
Applications De Recherche Scientifique
Tert-butyl 4-acryloylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-acryloylpiperazine-1-carboxylate is primarily related to its ability to interact with biological molecules. The acrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperazine ring can also interact with various molecular targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds like piperazine-1-carboxylate tert-butyl ester share structural similarities.
Acrylate Derivatives: Compounds containing the acrylate functional group, such as acryloyl chloride.
Uniqueness
Tert-butyl 4-acryloylpiperazine-1-carboxylate is unique due to the combination of the piperazine ring and the acrylate group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research applications.
Propriétés
IUPAC Name |
tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYMLPKVWSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
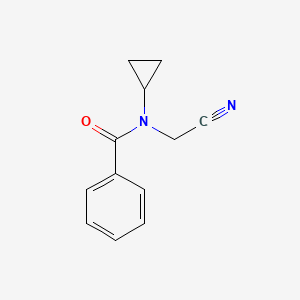
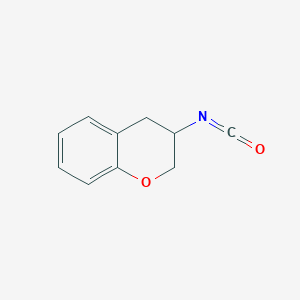

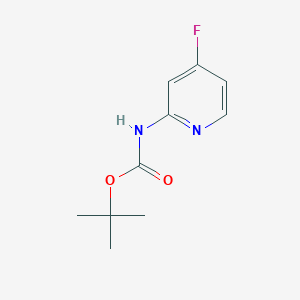
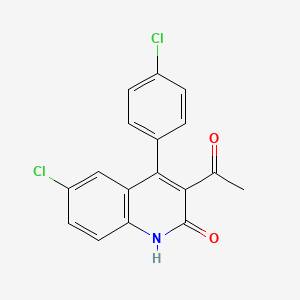

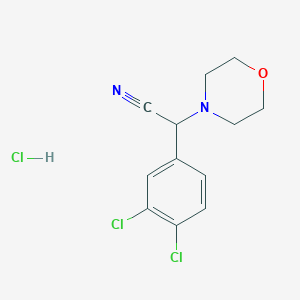
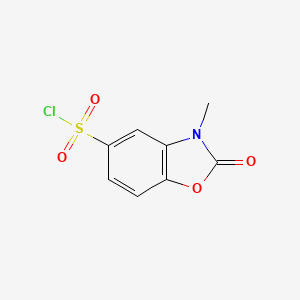
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
